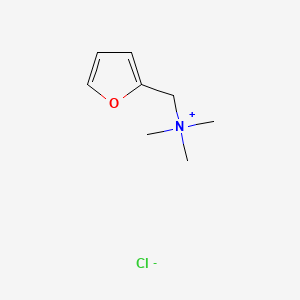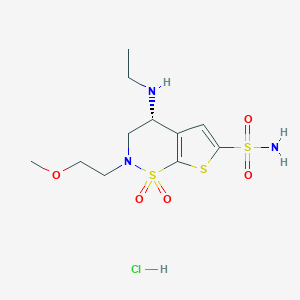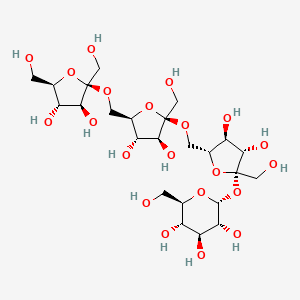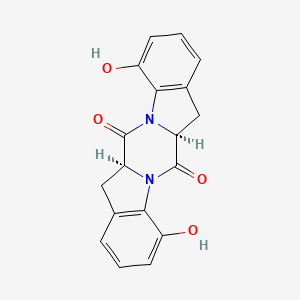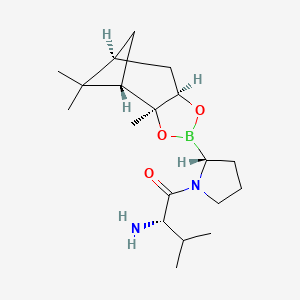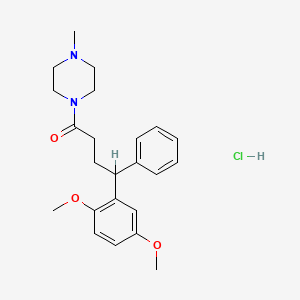
1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a phenylbutyl group and a dimethoxyphenyl group, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2,5-dimethoxyphenylacetic acid. This intermediate is then subjected to a series of reactions including esterification, reduction, and acylation to form the desired compound. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like sodium borohydride and stannous chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and reagents is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, acetone, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with similar structural features.
4-Methyl-2,5-dimethoxyamphetamine (DOM): A psychedelic phenyl isopropylamine derivative with mood-altering effects.
Uniqueness
1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylbutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
104688-82-6 |
|---|---|
Fórmula molecular |
C23H31ClN2O3 |
Peso molecular |
419.0 g/mol |
Nombre IUPAC |
4-(2,5-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C23H30N2O3.ClH/c1-24-13-15-25(16-14-24)23(26)12-10-20(18-7-5-4-6-8-18)21-17-19(27-2)9-11-22(21)28-3;/h4-9,11,17,20H,10,12-16H2,1-3H3;1H |
Clave InChI |
HMSLHWPKEFQTFJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
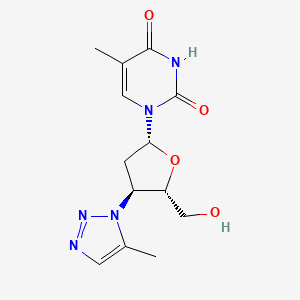
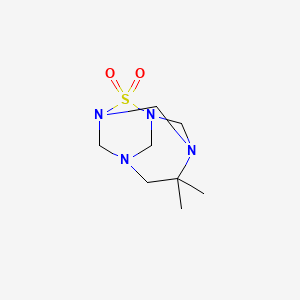
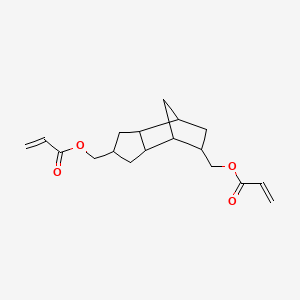
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
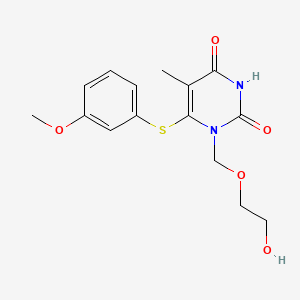
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
